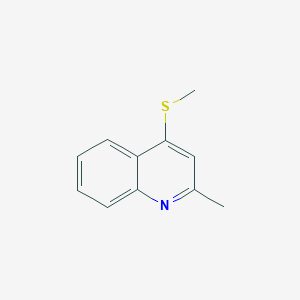

2-Methyl-4-(methylthio)quinoline

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Advanced Organic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in drug discovery and materials science. researchgate.netbohrium.comresearchgate.net First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable building blocks for the development of novel therapeutic agents. mdpi.com Their versatile applications stem from the wide array of pharmacological properties they exhibit, including anti-inflammatory, antibacterial, and anticancer activities. mdpi.comresearchgate.netbohrium.com The continuous development of innovative synthetic methods for constructing and functionalizing the quinoline ring underscores its enduring importance in modern organic chemistry. mdpi.comrsc.org

General Overview of Thioether-Substituted Quinolines in Chemical Research

The introduction of a thioether group onto the quinoline scaffold can significantly modulate its electronic properties and biological activity. researchgate.netnih.gov Thioether-substituted quinolines are a subject of ongoing research, with studies exploring their synthesis and potential applications. For instance, the presence of a sulfur atom at the 2-position of the quinoline moiety has been shown to enhance antibacterial activity. mdpi.com Furthermore, strategic placement of thioether groups can influence the molecule's formal potential, making certain derivatives suitable as electron mediators in electrochemical biosensors. nih.gov The synthesis of various thioether-substituted quinolines, including those with methylthio groups, is an active area of investigation, aiming to create novel compounds with tailored properties. researchgate.netthieme-connect.com

Current Research Landscape and Academic Interest in 2-Methyl-4-(methylthio)quinoline

While the broader class of thioether-substituted quinolines is well-documented, specific academic interest in this compound is more niche but evident in synthetic and medicinal chemistry studies. The compound serves as a key intermediate or a target molecule in the synthesis of more complex heterocyclic systems. ter-arkhiv.rueco-vector.com For example, it has been used as a starting material for the synthesis of novel hetarylquinolines containing thiazolidine (B150603) and dihydrothiazole rings. eco-vector.com Research has also touched upon its use in creating derivatives with potential biological applications, highlighting the ongoing exploration of its chemical reactivity and utility. ter-arkhiv.ru

Scope and Research Objectives for Comprehensive Investigation of this compound

This article aims to provide a comprehensive chemical profile of this compound. The primary objectives are to detail its fundamental physicochemical and spectroscopic properties, outline established synthetic routes, and describe its known chemical reactions. By consolidating this information, this article will serve as a foundational resource for researchers interested in the chemistry and potential applications of this specific quinoline derivative.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-methylsulfanylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-8-7-11(13-2)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZABOHNOFBOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 4 Methylthio Quinoline and Analogues

Strategic Approaches to Quinoline (B57606) Core Construction

The construction of the quinoline nucleus is a pivotal step in the synthesis of its derivatives. Modern organic synthesis has witnessed a shift from classical methods towards more efficient and sustainable strategies. These include oxidative annulation, C-H activation, multicomponent reactions, and various cyclization protocols.

Modern Oxidative Annulation Strategies for Quinoline Synthesis

Oxidative annulation has emerged as a powerful tool for quinoline synthesis, offering high efficiency and broad substrate tolerance. mdpi.com These methods often leverage the synergistic effects of catalysts, oxidants, and solvents to drive the reaction forward. mdpi.com A notable example is the use of K2S2O8 to promote the oxidative annulation of anilines and aryl ketones with DMSO serving as a methine equivalent, leading to the formation of 4-arylquinolines. researchgate.net This process involves the generation of a sulfenium ion, followed by C–N and C–C bond formations and subsequent cyclization. researchgate.net Furthermore, visible light-promoted photoredox catalysis has enabled the direct oxidative cyclization of aromatic enamines with alkynes or alkenes, providing access to a variety of multi-substituted quinoline derivatives under mild conditions using copper or palladium catalysts. researchgate.net

Catalyst-Controlled C–H Activation and Functionalization Methods

Direct C–H activation and functionalization represent a highly attractive and atom-economical approach to quinoline synthesis and modification. mdpi.comrsc.org Transition-metal catalysis, employing metals such as palladium, rhodium, and ruthenium, has been instrumental in advancing this field, allowing for a range of transformations including arylation, alkylation, and amination. rsc.orgias.ac.in For instance, rhodium-catalyzed C(8)–H activation of quinoline N-oxides has been utilized for regioselective C–Br and C–N bond formation. conferenceproceedings.international Similarly, palladium-catalyzed C-2 arylation of quinoline-N-oxide with unactivated benzene (B151609) has been achieved with good regioselectivity. mdpi.com The development of metal-free C–H bond functionalization strategies offers a more economical and environmentally friendly alternative. rsc.org These methods include light-induced reactions and the use of EDA complexes to achieve functionalization. rsc.org

Multicomponent Reaction (MCR) Innovations for Quinoline Derivatives

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex molecules, offering significant advantages in terms of atom economy and resource savings. nih.govresearchgate.net The Povarov reaction, a well-established MCR, traditionally involves the reaction of an aryl amine, an aldehyde, and an activated alkene to produce tetrahydroquinolines. mdpi.com Innovations in this area include a molecular iodine-catalyzed version that directly yields quinoline derivatives from anilines, aldehydes, and alkynes. mdpi.com The Friedländer reaction, another classic MCR, condenses 2-aminobenzaldehydes with keto-compounds to form the quinoline nucleus. researchgate.net More contemporary MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have been employed for the synthesis of complex quinoline-based structures like imidazopyridin-tetrazoloquinolines. chemrestech.com The Ugi four-component reaction has also been utilized to create quinoline-coumarin hybrids. nih.gov These innovative MCRs provide rapid access to diverse libraries of quinoline derivatives for various applications. researchgate.net

| MCR Name | Reactants | Product Type |

| Povarov Reaction | Aryl amine, Aldehyde, Activated alkene/Alkyne | Tetrahydroquinolines/Quinolines |

| Friedländer Reaction | 2-Aminobenzaldehyde, Keto-compound | Substituted Quinolines |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | 2-Chloroquinoline-3-carbaldehydes, Alkyl isocyanides, Azidotrimethylsilane, Aminopyridines | Imidazopyridin-tetrazoloquinolines |

| Ugi Reaction | Coumarin-3-carboxylic acid, 2-Chloroquinoline-3-carbaldehydes, Aniline (B41778) derivatives, Aliphatic isocyanides | Quinoline-coumarin hybrids |

Transition-Metal-Catalyzed and Metal-Free Cyclization Protocols

Both transition-metal-catalyzed and metal-free cyclization reactions are fundamental to the synthesis of the quinoline core. mdpi.com Transition metals like palladium, copper, and iron play a crucial role in many cyclization strategies. ias.ac.inchim.it For example, a palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes using molecular oxygen provides a route to 2,3-disubstituted quinolines. acs.org Iron-catalyzed reductive cyclization of o-nitro-substituted Baylis−Hillman acetates with carbon monoxide yields 3-substituted quinolines. acs.org

Metal-free approaches are gaining prominence due to their environmental and economic benefits. nih.govacs.org These methods often utilize catalysts like iodine or Brønsted acids. mdpi.comorganic-chemistry.org For instance, iodine can catalyze the synthesis of quinolines from enamides and imines. mdpi.com Another metal-free protocol involves the use of TsOH/K2S2O8 to promote the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, affording 3-substituted or 3,4-disubstituted quinolines. frontiersin.org The development of these diverse cyclization methods provides chemists with a broad toolkit for constructing the quinoline scaffold with various substitution patterns. organic-chemistry.org

Targeted Introduction and Functionalization of the Methylthio Moiety

The introduction of a methylthio group at a specific position on the quinoline ring requires regioselective synthetic methods. The 4-position, in particular, presents unique challenges and opportunities for functionalization.

Regioselective Synthesis of 4-(methylthio)quinoline Structures

The synthesis of 4-(methylthio)quinoline structures can be achieved through various strategic approaches. One direct method involves the Vilsmeier cyclization of α-oxoketene-N,S-anilinoacetals, which has been shown to be a highly efficient and regioselective route to functionalized quinolines, including those with a methylthio group. nih.gov Another powerful technique is the acid-induced cyclocondensation of anilines with 3-bis(methylthio)acrolein, a modified Skraup synthesis, which yields 2-(methylthio)quinolines with high regioselectivity. thieme-connect.com Although this method primarily yields 2-substituted quinolines, variations in substrates and reaction conditions can potentially be explored to target the 4-position.

Furthermore, functionalization of pre-formed quinoline rings is a viable strategy. For instance, the nickel-catalyzed C(3)–H functionalization of quinolines allows for the introduction of various electrophiles, including phenyl disulfides and alkyl disulfides, which could be a precursor step to installing a methylthio group. rsc.org While direct C(4) thiolation methods for quinolines are less commonly reported, the principles of regioselective C-H activation and functionalization continue to be an active area of research, promising future advancements in the targeted synthesis of compounds like 2-Methyl-4-(methylthio)quinoline. nih.govacs.org

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product |

| α-oxoketene-N,S-anilinoacetals | Vilsmeier reagent | - | Functionalized quinolines |

| Anilines | 3-bis(methylthio)acrolein | Acid | 2-(Methylthio)quinolines |

| Quinolines | Phenyl/Alkyl disulfides | Nickel catalyst | C(3)-Thiolated quinolines |

S-Methylation Strategies for Thioether Formation

The introduction of the methylthio group at the C4 position of the quinoline ring is a critical step, typically achieved through the S-methylation of a corresponding thione precursor. Research into the alkylation of quinoline thiones demonstrates that the regioselectivity of the methylation process can be controlled to favor sulfur alkylation.

The methylation of a quinoline-2-thione precursor with an alkylating agent like methyl iodide proceeds selectively on the sulfur atom, which acts as a "soft" nucleophilic center, when paired with a "soft" electrophile like methyl iodide. For instance, the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide in the presence of a base such as triethylamine (B128534) in DMF at 50°C yields the S-methylated product, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, with no evidence of alkylation at other positions. nih.gov Similarly, studies on the related 2-methylquinazoline-4(3H)-thione show that methylation with methyl iodide at room temperature exclusively produces the S-methylated product, 2-methyl-4-(methylthio)quinazoline. academiascience.org The choice of base and solvent system is crucial; strong bases like NaH or K2CO3 can generate the thiolate anion, facilitating the SN2 reaction, which is further accelerated in polar solvents. nih.gov

| Precursor | Methylating Agent | Base/Solvent | Product | Finding |

| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | Methyl Iodide (CH₃I) | Triethylamine/DMF | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | S-methylation is highly selective under mild conditions. nih.gov |

| 2-Methylquinazoline-4(3H)-thione | Methyl Iodide (CH₃I) | -/Ethanol (B145695), Acetonitrile | 2-Methyl-4-(methylthio)quinazoline | Reaction at room temperature gives only the S-methylated product. academiascience.org |

| 2-Methylquinazoline-4(3H)-thione | Methyl tosylate | -/Ethanol, Acetonitrile | 2-Methyl-4-(methylthio)quinazoline and 2,3-dimethylquinazoline-4(3H)-thione | Increasing temperature leads to a mixture of S- and N-methylated products. academiascience.org |

Substitution and Derivatization at the Thioether Position

The methylthio group in 4-(methylthio)quinoline derivatives is not merely a static substituent but can serve as a functional handle for further molecular elaboration. Transition metal-catalyzed cross-coupling reactions provide a powerful tool for replacing the methylthio group, enabling the introduction of new carbon-carbon bonds.

The palladium-catalyzed Negishi cross-coupling reaction has been successfully applied to N-heterocyclic thioethers. This methodology allows for the substitution of the methylthio moiety with various organic groups. For example, 4-methyl-2-(methylthio)pyrimidine (B47704) can be coupled with benzylzinc chloride in the presence of a palladium catalyst, such as Pd(OAc)₂ with an S-Phos ligand, to yield the benzylated product in high yield. uni-muenchen.de This type of transformation demonstrates the utility of the thioether as a leaving group in modern cross-coupling chemistry, opening pathways to a wide array of substituted quinolines that would be difficult to access through other means. The reactivity can be selective, with studies on 2,4-bis(methylthio)pyrimidine (B1268842) showing that the 2-methylthio group is significantly more reactive than the 4-methylthio group, allowing for regioselective functionalization. uantwerpen.be

Divergent Synthesis Strategies for this compound Derivatives

Divergent synthesis enables the creation of a library of structurally related compounds from a single, common intermediate, offering an efficient approach to exploring chemical space. By subtly altering reaction conditions, the outcome of a synthetic pathway can be steered towards different structural motifs.

A notable example involves exploiting the dual electrophilic/nucleophilic nature of free radicals. organic-chemistry.org In a photocatalytic system, an imine radical can be generated from a precursor like methyl (E)-3-(2-(((E)-benzylidene)amino)phenyl)acrylate. The subsequent reaction pathway of this radical can be controlled by the choice of base. organic-chemistry.org

In the presence of an inorganic base like LiOH, the radical exhibits electrophilic behavior, leading to a rearrangement that produces 3,4-disubstituted quinolines . organic-chemistry.org

Conversely, using an organic base like DMAP, the radical displays nucleophilic characteristics, resulting in the formation of 2,3-disubstituted quinolines . organic-chemistry.org

This strategy, where a single substrate can be directed to form distinct quinoline substitution patterns by simply changing the base, exemplifies an elegant and efficient divergent approach. It allows for the synthesis of diverse quinoline derivatives from a common starting point, which is a highly desirable feature in medicinal chemistry and materials science. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of quinolines has increasingly incorporated the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances.

Microwave-Assisted Organic Synthesis (MAOS) for Quinolines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.orgbenthamdirect.com This technology has been effectively applied to the synthesis of various quinoline derivatives. For example, the Skraup synthesis of 7-amino-8-methylquinoline saw a dramatic reduction in reaction time from 4 hours with conventional heating to just 6 minutes under microwave irradiation. nih.gov Similarly, multicomponent reactions to form complex quinoline hybrids have been efficiently conducted using microwave heating, which significantly reduces reaction times and can improve yields. acs.orglew.ro

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Skraup synthesis of 7-amino-8-methylquinoline | 4 hours, 55% | 6 minutes, 52% | nih.gov |

| Synthesis of N-alkyl-3-cyano-10-methyl-pyrido[3,2-g]quinoline | 24 hours, 50% | 15 minutes, 85% | nih.gov |

Solvent-Free and Aqueous Medium Reaction Conditions

A core tenet of green chemistry is the reduction or elimination of volatile and toxic organic solvents. To this end, performing reactions under solvent-free conditions or in environmentally benign solvents like water is highly advantageous. tandfonline.com

An efficient, one-pot, solvent-free synthesis of substituted quinolines has been achieved by reacting o-nitrobenzaldehyde and an enolizable ketone with SnCl₂·2H₂O under microwave irradiation. core.ac.uk This method avoids the need for both a solvent and a separate catalyst. Other protocols have been developed using water as a green solvent. For instance, the synthesis of pyrimido[4,5-b]quinolones has been successfully carried out via a three-component reaction in water, catalyzed by p-toluenesulfonic acid, resulting in high yields. tandfonline.com The use of aqueous or solvent-free conditions not only reduces environmental impact but also often simplifies product work-up and purification. jocpr.comtubitak.gov.tr

Application of Recyclable and Nanocatalysts in Quinoline Synthesis

The development of recoverable and reusable catalysts is a key area of green chemistry research. Nanocatalysts, in particular, offer high surface area-to-volume ratios, leading to enhanced catalytic activity under mild conditions. acs.orgnih.gov A significant advantage is that many nanocatalysts can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. rsc.org

Magnetic nanoparticles, such as Fe₃O₄, have been used as cores for catalysts, allowing for their simple separation from the reaction mixture using an external magnet. nih.gov For example, a Fe₃O₄@SiO₂-Ag nanocatalyst has been employed for the synthesis of quinoline derivatives in a water and ethanol mixture, and it was successfully recycled six times with only a slight decrease in activity. Similarly, a ferrite-L-cysteine nanocatalyst was used for the synthesis of substituted quinolines under microwave irradiation and was found to be recyclable for ten consecutive runs. benthamdirect.com These approaches combine the benefits of high efficiency, mild reaction conditions, and catalyst recyclability, representing a sustainable path forward for quinoline synthesis. acs.orgbenthamdirect.com

Spectroscopic and Crystallographic Characterization of 2 Methyl 4 Methylthio Quinoline Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR and ¹³C NMR data for 2-Methyl-4-(methylthio)quinoline have not been published.

No specific, experimentally determined ¹H NMR data for this compound was found in the searched literature.

No specific, experimentally determined ¹³C NMR data for this compound was found in the searched literature.

Vibrational Spectroscopy

Specific FT-IR and Raman spectroscopy data for this compound have not been published.

No specific, experimentally determined FT-IR data for this compound was found in the searched literature.

No specific, experimentally determined Raman spectroscopy data for this compound was found in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No specific mass spectrometry data, including molecular weight confirmation and fragmentation analysis, for this compound was found in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a compound promotes electrons from a ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and conjugated systems.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

While SCXRD has been extensively used to characterize the structures of many quinoline (B57606) derivatives, confirming their molecular geometry and intermolecular interactions, specific crystallographic data for this compound are not present in the surveyed scientific literature. mdpi.comresearchgate.netnih.gov The growth of a suitable single crystal is a prerequisite for this analysis, and as of yet, no studies reporting the crystal structure, space group, or unit cell dimensions for this specific compound have been published.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This experimental data is compared against the theoretical values calculated from the compound's molecular formula, serving as a critical check for purity and correct identification.

For this compound, with the molecular formula C₁₁H₁₁NS, the theoretical elemental composition can be calculated based on its molar mass of approximately 189.28 g/mol . aaronchem.com This analysis is essential to confirm that the synthesized compound has the expected empirical formula, complementing the structural information provided by spectroscopic methods. mdpi.comresearchgate.netsci-hub.se

Below is an interactive data table of the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 132.121 | 69.80 |

| Hydrogen | H | 1.008 | 11.088 | 5.86 |

| Nitrogen | N | 14.007 | 14.007 | 7.40 |

| Sulfur | S | 32.06 | 32.06 | 16.94 |

| Total | 189.276 | 100.00 |

Note: Values are calculated based on the molecular formula C₁₁H₁₁NS.

Thermal Analysis Techniques for Structural Stability (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature. TGA, in particular, measures the change in mass of a sample as it is heated, providing information about its thermal stability, decomposition temperatures, and the composition of residues.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like quinoline derivatives. Calculations are typically performed using a functional, such as B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set (e.g., 6-311++G(d,p)) to describe the atomic orbitals. researchgate.netmdpi.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, DFT calculations are used to predict key bond lengths, bond angles, and dihedral angles. The quinoline ring itself is expected to be largely planar, a characteristic feature of aromatic systems.

The primary conformational flexibility in this compound arises from the rotation of the methyl (-CH₃) and methylthio (-SCH₃) groups. Computational analysis can determine the preferred orientation of these groups relative to the quinoline plane. Theoretical studies on similar substituted quinolines have provided detailed insights into their optimized structures. dergipark.org.tr For instance, in related molecules, the bond lengths and angles within the quinoline core are in good agreement with experimental data where available, demonstrating the reliability of DFT methods. semanticscholar.orgmdpi.com The orientation of substituents is influenced by steric and electronic interactions with the heterocyclic ring.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations This table presents representative data based on calculations for analogous quinoline structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C2-C3 | ~ 1.38 Å | |

| C3-C4 | ~ 1.42 Å | |

| C4-S | ~ 1.77 Å | |

| S-C(methyl) | ~ 1.82 Å | |

| C2-C(methyl) | ~ 1.51 Å | |

| C4-N1 | ~ 1.37 Å | |

| Bond Angles (°) | ||

| C3-C4-S | ~ 121° | |

| C2-N1-C9 | ~ 118° | |

| C4-S-C(methyl) | ~ 103° | |

| Dihedral Angles (°) | ||

| C3-C4-S-C(methyl) | ~ ±90° | |

| N1-C2-C(methyl)-H | ~ 60° |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and kinetic stability. numberanalytics.comresearchgate.net A smaller gap suggests a molecule is more reactive and can be more easily polarized. researchgate.net For quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the aromatic system, while the LUMO is often localized on the heterocyclic ring, including the nitrogen atom. malayajournal.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict reactivity sites. researchgate.net It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. dergipark.org.tr For a molecule like this compound, the MEP map is expected to show a significant negative potential around the nitrogen atom of the quinoline ring, indicating its basicity and role as a hydrogen bond acceptor. mdpi.comdergipark.org.tr The sulfur atom of the methylthio group may also influence the local electronic environment.

Table 2: Predicted Electronic Properties of this compound Values are illustrative and based on typical results for similar compounds from DFT calculations.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -5.8 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical predictions are invaluable for assigning experimental spectral bands to specific molecular motions. dergipark.org.tr Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations; thus, they are frequently scaled by an empirical factor to improve agreement with experimental data. researchgate.net

For this compound, key vibrational modes would include the aromatic C-H stretching vibrations (typically ~3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1650 cm⁻¹ region), and vibrations associated with the substituents, such as C-H bending and stretching of the methyl group and C-S stretching of the methylthio group. dergipark.org.tr

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are conceptual and based on DFT studies of analogous structures.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H stretching | Aromatic Ring | 3050 - 3150 |

| C-H stretching | Methyl Group | 2900 - 3000 |

| C=C / C=N stretching | Quinoline Ring | 1500 - 1650 |

| C-H bending | Methyl Group | 1375 - 1470 |

| C-N stretching | Quinoline Ring | 1300 - 1380 |

| C-S stretching | Methylthio Group | 650 - 750 |

From the calculated vibrational frequencies, it is possible to derive key thermodynamic parameters using the principles of statistical mechanics. researchgate.net These parameters, including zero-point vibrational energy (ZPVE), thermal energy (E), heat capacity at constant volume (Cv), entropy (S), and Gibbs free energy (G), can be calculated at different temperatures. nih.govkashanu.ac.ir These values provide insight into the molecule's stability and can be used to predict the thermodynamics of reactions in which it participates. The stability of different conformers can be compared by examining their relative Gibbs free energies.

Table 4: Calculated Thermodynamic Parameters at 298.15 K Data is representative of values obtained for similar molecules via DFT calculations.

| Parameter | Unit | Predicted Value |

|---|---|---|

| Zero-Point Vibrational Energy | kcal/mol | ~ 105.5 |

| Enthalpy (H) | kcal/mol | ~ -245.0 |

| Gibbs Free Energy (G) | kcal/mol | ~ -280.2 |

| Entropy (S) | cal/mol·K | ~ 98.0 |

| Heat Capacity (Cv) | cal/mol·K | ~ 45.0 |

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's chemical reactivity and stability. researchgate.net These indices, based on conceptual DFT, include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, it represents the "escaping tendency" of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated from the HOMO-LUMO gap.

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A global index that measures the energy stabilization when the system acquires an additional electronic charge from the environment. dergipark.org.tr

These descriptors are crucial for comparing the reactivity of different molecules in a series and for predicting their behavior in chemical reactions. researchgate.netdergipark.org.tr

Table 5: Predicted Global Reactivity Descriptors Values are conceptual, derived from the FMO energies listed in Table 2.

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.65 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.15 eV |

| Chemical Softness (σ) | 1 / η | 0.465 eV⁻¹ |

| Electrophilicity Index (ω) | μ²/ (2η) = χ²/ (2η) | 3.10 eV |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net An MD simulation solves Newton's equations of motion for a system of atoms, allowing the exploration of its conformational landscape, flexibility, and interactions with its environment (e.g., a solvent or a biological macromolecule). mdpi.com

For this compound, an MD simulation could be used to:

Study the rotational dynamics of the methyl and methylthio groups.

Analyze the stability of the molecule's conformation in an aqueous or organic solvent.

Investigate how the molecule interacts with other molecules, such as a protein target in drug design studies. mdpi.com

The simulation trajectory provides a wealth of information, including fluctuations in bond lengths and angles, root-mean-square deviation (RMSD) to assess structural stability, and the formation and breaking of intermolecular interactions like hydrogen bonds. mdpi.com

Structure-Reactivity Relationships Through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for investigating the relationship between a molecule's structure and its chemical reactivity. mdpi.comresearchgate.net These studies typically involve optimizing the molecular geometry to find the lowest energy state and then calculating various electronic properties to predict reactive behavior.

Key Computational Approaches:

Density Functional Theory (DFT): DFT methods, such as B3LYP, are frequently used to calculate the optimized geometry and electronic structure of quinoline derivatives. mdpi.comresearchgate.net These calculations provide the ground-state energy and thermodynamic features of the molecule, which often show good agreement with experimental data from techniques like X-ray crystallography. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For related quinoline derivatives, FMO analysis has been used to predict their stability and reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the sites most susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net These maps visualize the charge distribution on the molecular surface, with red regions indicating negative potential (nucleophilic sites, prone to electrophilic attack) and blue regions indicating positive potential (electrophilic sites, prone to nucleophilic attack). science.gov In studies of similar quinoline compounds, MEP analysis has pinpointed electronegative areas near nitrogen or oxygen atoms as likely sites for electrophilic interaction. researchgate.netscience.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This analysis provides a quantitative description of intramolecular charge transfer (ICT), hyperconjugative interactions, and charge delocalization, which are critical for understanding molecular stability. researchgate.netuni-muenchen.de

Insights from NBO Analysis:

Hyperconjugative Interactions: NBO analysis quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often referred to as hyperconjugation, involve the delocalization of electron density from a filled bonding (σ) or lone pair (n) orbital to an adjacent empty antibonding (σ* or π*) orbital. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy E(2). researchgate.netuni-muenchen.de

Intramolecular Charge Transfer (ICT): The E(2) values confirm the occurrence of ICT within the molecule. researchgate.net Large stabilization energies indicate a strong tendency for electron density to move from donor to acceptor orbitals, leading to significant charge delocalization and contributing to the molecule's electronic properties. researchgate.netresearchgate.net

The table below presents hypothetical, yet representative, NBO analysis data for significant intramolecular interactions in a molecule like this compound, based on findings for related structures. researchgate.netresearchgate.netmdpi.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | π* (C2-C3) | 18.50 | Lone Pair Delocalization |

| LP (1) N1 | π* (C9-C10) | 15.20 | Lone Pair Delocalization |

| LP (2) S12 | π* (C4-C11) | 25.30 | Lone Pair Delocalization |

| π (C5-C6) | π* (C7-C8) | 22.10 | π → π* Interaction |

| π (C7-C8) | π* (C9-C10) | 19.80 | π → π* Interaction |

| σ (C13-H) | σ* (C2-C3) | 5.15 | σ → σ* Hyperconjugation |

This analysis elucidates how the electronic structure is stabilized by a network of intramolecular interactions, governed by the interplay of the quinoline core and its substituents.

Conclusion

2-Methyl-4-(methylthio)quinoline represents a specific yet important member of the vast family of quinoline (B57606) derivatives. While not as extensively studied as some other quinolines, it holds significance as a synthetic intermediate and a scaffold for the development of new heterocyclic compounds. Its chemistry, characterized by the interplay of the quinoline core and the methylthio substituent, offers a range of possibilities for further functionalization and exploration. Future research into this compound could uncover novel applications and expand our understanding of the structure-activity relationships within the broader class of thioether-substituted quinolines.

Chemical Reactivity and Mechanistic Studies of 2 Methyl 4 Methylthio Quinoline

Investigation of Electrophilic and Nucleophilic Substitution Pathways

The quinoline (B57606) nucleus generally undergoes electrophilic substitution on the benzene (B151609) ring, typically at the C-5 and C-8 positions, and often requires vigorous conditions. uop.edu.pk The presence of the activating methyl and methylthio groups on the pyridine (B92270) ring of 2-Methyl-4-(methylthio)quinoline would be expected to influence the regioselectivity of such reactions.

Conversely, nucleophilic substitution on the quinoline ring typically occurs at the C-2 and C-4 positions. uop.edu.pk In the case of this compound, the C-2 position is occupied by a methyl group, and the C-4 position holds the methylthio substituent. The methylthio group can act as a leaving group in nucleophilic aromatic substitution reactions, providing a pathway to 4-substituted-2-methylquinolines. For instance, the synthesis of various 4-aminoquinoline (B48711) derivatives has been achieved through the nucleophilic aromatic substitution of 4-chloroquinolines, a related class of substrates. frontiersin.org While direct studies on this compound are sparse, the displacement of the methylthio group by nucleophiles represents a plausible and synthetically useful reaction pathway.

Transformations Involving the Methylthio Group (e.g., Oxidation, Exchange Reactions)

The methylthio (-SMe) group is a versatile functional handle that can undergo several key transformations.

Oxidation: Thioethers are readily oxidized to form sulfoxides and subsequently sulfones. This transformation significantly alters the electronic properties of the substituent, turning the electron-donating methylthio group into a strongly electron-withdrawing methylsulfinyl or methylsulfonyl group. This would profoundly impact the reactivity of the quinoline ring system, deactivating it towards electrophilic attack and potentially activating it for different modes of nucleophilic substitution.

Exchange Reactions: The methylthio group can be displaced by other nucleophiles. This provides a route to functionalize the 4-position of the 2-methylquinoline (B7769805) core. For example, the reaction of 4-hydroxy-quinoline-2-ones with 2-[bis(methylthio)methylene]malononitrile results in the formation of furo[3,2-c]quinolone derivatives, showcasing the role of the methylthio group as a reactive center in cyclization reactions. preprints.org Similarly, the synthesis of 1-[this compound-3-yl]propan-2-ones demonstrates that the methylthio group can be carried through multi-step syntheses, available for later functionalization. orscience.ru

Table 1: Potential Transformations of the Methylthio Group

| Transformation Type | Reagents (Examples) | Product Functional Group | Impact on Quinoline Ring |

|---|---|---|---|

| Oxidation | m-CPBA, H₂O₂ | Sulfoxide (B87167) (-SOCH₃) | Electron-withdrawing |

| Oxidation | m-CPBA (excess), Oxone® | Sulfone (-SO₂CH₃) | Strongly electron-withdrawing |

| Nucleophilic Exchange | Amines, Alkoxides | Amino, Alkoxy groups | Varies with nucleophile |

| Displacement | Organometallic reagents | Alkyl, Aryl groups | C-C bond formation |

Mechanistic Insights into Quinoline Annulation and Cyclization Reactions

The formation of the this compound scaffold is a subject of significant mechanistic interest. Several synthetic strategies rely on annulation and cyclization cascades.

A highly effective method involves the reaction of anilines with ketene (B1206846) dithioacetals, such as dimethyl 2-(bis(methylthio)methylene)malonate. rsc.org The proposed mechanism for a related synthesis of 4-hydroxy-2-(methylthio)quinolines involves an initial Michael-type addition of the aniline (B41778) to the activated alkene, followed by an intramolecular cyclization (acylation) onto the benzene ring. The final step is a dehydration/aromatization to yield the quinoline core. The use of anilines and a precursor like dimethyl 2-(bis(methylthio)methylene)malonate provides a direct route to the 2-(methylthio)quinoline (B1594497) structure. rsc.org

Another relevant approach is a modified Skraup synthesis, which can be used to prepare 2-(methylthio)quinolines regioselectively from the heteroannulation of 3-bis(methylthio)acrolein with aromatic amines. researchgate.net Modern methods often employ metal catalysts or acid promoters to facilitate these cyclizations under milder conditions. For instance, indium trichloride (B1173362) (InCl₃) has been shown to catalyze the Friedländer annulation of α-oxoketene dithioacetals with 2-aminoaryl ketones to give functionalized quinolines. researchgate.net Domino reactions, such as the acid-catalyzed cyclization of ortho-alkynylarylketones, also provide a powerful means to construct complex fused quinoline systems in a single operation. acs.org

Cross-Coupling Reactivity and Formation of Complex Derivatives

Cross-coupling reactions are a cornerstone of modern organic synthesis for creating complex molecules. While the methylthio group itself can sometimes be displaced in certain cross-coupling reactions, a more common strategy involves converting the quinoline into a more reactive coupling partner.

Iodocyclization of substrates like 3-alkynyl-2-(methylthio)quinolines can yield thieno[2,3-b]quinoline derivatives. chim.it These fused heterocyclic systems are excellent substrates for subsequent palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. chim.it This two-step sequence allows the this compound core to serve as a platform for introducing a wide variety of aryl, alkynyl, and alkenyl groups, leading to the formation of highly complex derivatives.

The general mechanism for these palladium-catalyzed reactions involves three key steps: oxidative addition of the palladium(0) catalyst to an organohalide (or triflate), transmetalation with an organometallic reagent (like a boronic acid in Suzuki coupling), and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nih.gov

Table 2: Cross-Coupling Strategies for Derivatization

| Reaction Name | Quinoline Substrate | Coupling Partner (Example) | Resulting Bond | Catalyst System (Example) |

|---|---|---|---|---|

| Suzuki Coupling | Halogenated Quinoline | Arylboronic Acid | C(sp²)-C(sp²) | Pd(PPh₃)₄, Base |

| Sonogashira Coupling | Halogenated Quinoline | Terminal Alkyne | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI, Base |

| Heck Coupling | Halogenated Quinoline | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, Ligand, Base |

Catalytic Transformations Involving Methylthioquinolines

Beyond being a synthetic target, quinoline derivatives can also function as ligands in transition-metal catalysis. The nitrogen atom of the quinoline ring and the sulfur atom of the methylthio group in this compound have the potential to act as a bidentate (N,S) chelating ligand for a metal center. Such metal-ligand cooperation can enable unique catalytic transformations. mdpi.com

The electronic and steric properties of the quinoline ligand can be fine-tuned by altering substituents, which in turn influences the activity and selectivity of the metal catalyst. mdpi.com For example, rhodium and iridium complexes with quinoline-based ligands have been used in C-H activation and functionalization reactions. mdpi.com While specific studies employing this compound as a ligand are not widely reported, the principle of using substituted quinolines in catalysis is well-established. These ligands have been applied in a range of reactions, from hydrogenation and dehydrogenation to the functionalization of nitriles. mdpi.com The development of catalysts based on readily available and tunable methylthioquinoline ligands represents a promising area for future research in homogeneous catalysis. nih.gov

Advanced Chemical Applications of 2 Methyl 4 Methylthio Quinoline and Its Derivatives

Role as Versatile Building Blocks in Organic Synthesis

2-Methyl-4-(methylthio)quinoline and its derivatives are valuable building blocks in organic synthesis, offering a scaffold for the creation of a diverse array of more complex molecules. The reactivity of the quinoline (B57606) core, coupled with the influence of the methyl and methylthio substituents, allows for a range of chemical transformations.

One key application lies in the synthesis of various substituted quinoline derivatives. For instance, the methylthio group at the 4-position can be a target for nucleophilic substitution reactions. Research has shown that 4-chloro-2-methylthio-8-methylquinoline can be synthesized and subsequently undergo reactions with nucleophiles like hydrazines. mdpi.com Interestingly, in certain cases, both the 2-methylthio and 4-chloro groups can be displaced, leading to di-substituted products like 2,4-dihydrazino-8-methylquinoline. mdpi.com This highlights the potential to introduce multiple functional groups onto the quinoline ring system.

Furthermore, the quinoline scaffold itself can be constructed using derivatives of this compound as starting materials. The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids, has been shown to sometimes produce 2-methylquinoline-4-carboxylic acid derivatives as by-products. sci-hub.se This discovery has led to the development of synthetic procedures that intentionally target these "by-products" by reacting aromatic amines with pyruvic acid. sci-hub.se This demonstrates how understanding reaction mechanisms can unlock new synthetic routes to valuable quinoline derivatives.

The versatility of these compounds is further exemplified by their use in the synthesis of heterocyclic systems fused to the quinoline core. For example, iodocyclization of 3-alkynyl-2-(methylthio)quinolines can afford thieno[2,3-b]quinoline derivatives. chim.it These fused systems are themselves important substrates for further functionalization through cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions. chim.it

The reactivity of the methyl group at the 2-position can also be exploited. For instance, it can participate in condensation reactions, a key step in the synthesis of more complex molecules like 2-styryl-quinoline derivatives. acs.orgnih.gov These reactions expand the structural diversity of compounds that can be accessed from the this compound core.

Table 1: Examples of Reactions Utilizing this compound Derivatives

| Starting Material | Reagents | Product Type | Reference |

| 4-Chloro-2-methylthio-8-methylquinoline | Hydrazine | Dihydrazino-quinoline | mdpi.com |

| Aromatic amines, Pyruvic acid | Ethanol (B145695) | 2-Methylquinoline-4-carboxylic acid | sci-hub.se |

| 3-Alkynyl-2-(methylthio)quinolines | I2, NaHCO3 | Thieno[2,3-b]quinoline | chim.it |

| 2-Methylquinoline (B7769805) derivative | Aldehyde | 2-Styryl-quinoline | acs.orgnih.gov |

| 4-Chloro-2-(ethoxycarbonylmethylthio)-8-methylquinoline | Various reagents | Triazoles, thiadiazoles, benzimidazoles | researchgate.net |

Design and Application of Chemical Probes and Ligands

The unique structural features of this compound and its derivatives make them attractive candidates for the development of chemical probes and ligands for metal complexation.

Methodologies for Chemical Probe Development

The development of chemical probes from quinoline thioethers involves strategic modifications to the core structure to impart specific functionalities. A common approach is to introduce a signaling moiety, such as a fluorophore, and a recognition element that can selectively interact with a target analyte. While specific examples for this compound are not extensively detailed in the provided results, the general principles of probe design using related quinoline structures can be inferred. For instance, the synthesis of quinoline-based ligands often involves the strategic placement of donor atoms, like the sulfur of the methylthio group and the nitrogen of the quinoline ring, to create a specific binding pocket for a target ion or molecule. rsc.orgresearchgate.net The synthesis of such probes would likely start with the functionalization of the quinoline core, possibly through reactions at the methyl group or by introducing substituents onto the aromatic ring.

Quinoline Thioether Ligands in Metal Complexation

Quinoline thioethers, including derivatives of this compound, are effective ligands for the complexation of various metal ions. The combination of the "soft" sulfur donor from the thioether group and the "hard" nitrogen donor from the quinoline ring allows these ligands to bind to a range of metal centers.

Studies have demonstrated the ability of quinoline-based monothioethers to form discrete polynuclear silver(I) coordination architectures. rsc.org The resulting structures and the distances between the silver ions can be influenced by modifications to the ligand and the counter-anions present in the reaction. rsc.org In these complexes, the sulfur atom can adopt different coordination modes, including bridging and chelating, highlighting the versatility of these ligands. rsc.org

Furthermore, quinoline thioether ligands have been used to synthesize transition metal complexes with various metals. researchgate.net For example, 2,6-bis(8-quinolinylthiomethyl)pyridine has been used to create complexes with Cu(II), Ni(II), Zn(II), and Co(II). researchgate.net The coordination environment around the metal center is dictated by the geometry of the ligand and the preferred coordination number of the metal ion. These complexes can exhibit interesting structural features, such as mononuclear or binuclear units. researchgate.net

The synthesis of macrocyclic structures incorporating quinoline and thioether moieties has also been explored. asianpubs.org These macrocycles can act as selective extractants for heavy metals. asianpubs.org The design of these ligands often starts from quinoline derivatives, which are then elaborated into larger, more complex structures. asianpubs.org

Table 2: Examples of Metal Complexes with Quinoline Thioether Ligands

| Ligand | Metal Ion | Resulting Complex Structure | Reference |

| 8-(2-pyridylsulfanylmethyl)quinoline | Ag(I) | Dinuclear and tetranuclear complexes | rsc.org |

| 2,6-bis(8-quinolinylthiomethyl)pyridine | Cu(II), Ni(II), Zn(II), Co(II) | Mononuclear and binuclear complexes | researchgate.net |

| Macroheterocycles from quinoline derivatives | Pd(II), Ag(I) | Metal complexes for selective extraction | asianpubs.org |

| 2-((4-(3-(Cyclopentylthio)propyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine | Ag(I) | One-dimensional coordination polymer | mdpi.com |

Supramolecular Chemistry and Self-Assembly Phenomena

The planar aromatic nature of the quinoline ring system, combined with the presence of the methyl and methylthio groups, allows this compound and its derivatives to participate in a variety of non-covalent interactions, leading to the formation of interesting supramolecular assemblies.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···π Interactions)

Derivatives of this compound can engage in several types of non-covalent interactions that dictate their crystal packing and solution-state behavior.

π-π Stacking: The aromatic quinoline rings are prone to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant driving force in the self-assembly of many quinoline derivatives. acs.orgnih.gov The extent and geometry of π-π stacking can be influenced by substituents on the quinoline ring, which can modulate the electron density and steric environment. acs.orgnih.gov

Hydrogen Bonding: While this compound itself is not a strong hydrogen bond donor, its derivatives can be readily functionalized to include hydrogen bond donors and acceptors. For example, the introduction of hydroxyl or amino groups onto the quinoline scaffold creates opportunities for hydrogen bonding, leading to the formation of well-defined supramolecular architectures like helices and chains. acs.orgnih.gov

The interplay of these non-covalent forces can lead to the formation of complex and fascinating supramolecular structures. For instance, in the crystal structures of some 2-styryl-8-hydroxyquinolines, a combination of O-H···O, C-H···O, and π-π stacking interactions results in the formation of hydrogen-bonded triple helices and zig-zag one-dimensional chains. acs.orgnih.gov

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound derivatives to act as ligands for metal ions opens up the possibility of incorporating them into extended structures like coordination polymers and metal-organic frameworks (MOFs). MOFs are porous materials constructed from metal ions or clusters connected by organic linkers. nih.govelsevierpure.com

While specific examples of MOFs built from this compound are not prevalent in the provided search results, the principles of MOF design suggest its potential as a linker. The quinoline nitrogen and the thioether sulfur can coordinate to metal centers, and by introducing additional functional groups, such as carboxylates, onto the quinoline ring, it can be transformed into a multidentate linker capable of forming robust, porous frameworks.

The synthesis of coordination polymers using quinoline-based ligands is well-documented. For instance, quinoline-2,4-dicarboxylate has been used to construct three-dimensional coordination polymers with lanthanide ions. mdpi.com In these structures, the quinoline ligand acts as a bridging unit, connecting multiple metal centers. mdpi.com The synthesis temperature was found to influence the resulting structure and hydration state of these coordination polymers. mdpi.com

Similarly, flexible thioether ligands containing pyridine (B92270) moieties have been shown to form novel coordination polymers with silver ions, featuring macrocyclic cages and pockets. researchgate.net This demonstrates the potential of thioether-containing ligands, like derivatives of this compound, to form complex and functional coordination networks. The self-assembly process in the formation of these coordination polymers is guided by the coordination preferences of the metal ion and the geometric constraints of the organic ligand.

Quinoline-Based Macrocyclic Systems and Their Chemistry

The incorporation of quinoline units into macrocyclic structures has led to the development of novel molecular architectures with unique host-guest chemistry and catalytic properties. These systems often utilize the rigid quinoline framework and the coordinating ability of its nitrogen atom. The synthesis of these complex molecules can be intricate, often involving metal-catalyzed cross-coupling reactions. For instance, conjugated macrocycles containing two quinoline moieties bridged by m-diethynylene-phenylene have been synthesized using isocyanide-acetylene cyclization and Pd/Cu-catalyzed Sonogashira cross-coupling reactions. researchgate.net X-ray crystallography and DFT calculations of such systems have revealed rigid, parallelogram-shaped structures. researchgate.net

Derivatives of 2-methylquinoline, such as 2-methyl-8-hydroxyquinoline, have been successfully incorporated into macrocyclic systems like lariat (B8276320) crown ethers. tdl.org In these structures, the quinoline unit acts as a pendant arm attached to the macrocycle, which can influence the system's binding selectivity and basicity. tdl.orgresearchgate.net

For this compound, the methylthio (-SCH3) group at the 4-position introduces an additional site for potential coordination or further functionalization. The sulfur atom can act as a soft donor, enabling coordination with specific metal ions, or it can be oxidized to sulfoxide (B87167) or sulfone, which would modulate the electronic properties of the quinoline ring. This potential for modification makes this compound a promising building block for designing new macrocyclic systems with tailored recognition and catalytic functions.

Emerging Applications in Materials Science (e.g., Organic Semiconductors, Organic Light-Emitting Diodes - OLEDs)

Quinoline and its derivatives are increasingly recognized for their technological applications, stemming from their unique structural and electronic properties. dergipark.org.tr Their inherent electronic delocalization and fluorescence capabilities make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. dergipark.org.tr

Research into related structures has demonstrated their potential. For example, novel dyes based on a 5,6,7-trimethoxy-2-(methylthio)quinoline core have been synthesized and investigated for use in dye-sensitized solar cells (DSSCs). dergipark.org.tr In these molecules, the quinoline ring acts as a π-bridge connecting donor groups (trimethoxy and methylthio) to an acceptor group (like cyanoacrylic acid). dergipark.org.tr The performance of these dyes is directly related to their molecular structure, which influences their light-harvesting efficiency and electron injection capabilities. dergipark.org.tr

The this compound framework possesses features relevant to materials science. The quinoline ring system provides a robust, planar structure conducive to π-stacking, which is crucial for charge transport in organic semiconductors. scbt.com The methyl and methylthio substituents can be used to fine-tune the material's solubility, morphology in thin films, and electronic energy levels (HOMO/LUMO). The sulfur atom in the methylthio group, in particular, can enhance intermolecular interactions and influence the packing of molecules in the solid state, which is a key factor in the performance of organic electronic devices.

Elucidation of Enzyme Inhibition Mechanisms through Molecular Interactions

Quinoline derivatives are a well-established class of enzyme inhibitors, targeting a wide range of enzymes involved in various diseases. derpharmachemica.combohrium.com Understanding how these molecules interact with their protein targets at a molecular level is crucial for designing more potent and selective inhibitors. The elucidation of these inhibition mechanisms involves a combination of computational and experimental techniques.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This technique provides valuable insights into the binding mode, affinity, and specificity of potential inhibitors. For quinoline derivatives, docking studies have been instrumental in rationalizing their activity against various targets.

For instance, docking simulations of novel quinoline derivatives have been performed to explore their binding interactions within the active site of HIV reverse transcriptase (PDB: 4I2P), revealing key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory effect. nih.gov Similarly, 2,4-disubstituted quinazoline (B50416) derivatives have been docked into the active site of butyrylcholinesterase (PDB: 1P0I) to understand their binding pattern, with results showing good correlation with their experimentally determined inhibitory activities. nih.gov In studies targeting Mycobacterium tuberculosis, 4-methyl quinoline derivatives were docked against the Inositol-3-phosphate synthase enzyme to predict their binding scores and guide further synthesis. researchgate.net

For this compound derivatives, molecular docking could be employed to screen for potential enzyme targets and to optimize their structure for enhanced binding. The simulation would model how the quinoline core, the 2-methyl group, and the 4-methylthio group fit into the enzyme's active site, identifying critical interactions that stabilize the ligand-protein complex.

Table 1: Representative Molecular Docking Results for Quinoline Derivatives Against Various Enzyme Targets

| Compound Class | Enzyme Target | PDB ID | Key Interactions Noted | Predicted Binding Energy/Score | Reference |

| Pyrimidine-containing quinoline derivatives | HIV Reverse Transcriptase | 4I2P | Hydrogen bonding, hydrophobic interactions | -10.675 (highest score for compound 4 ) | nih.gov |

| 2,4-disubstituted quinazoline derivatives | Butyrylcholinesterase (BuChE) | 1P0I | Similar binding pattern for active compounds | -11.2 kcal/mol (compound 6f ) | nih.gov |

| 4-methyl quinoline derivatives | Inositol-3-phosphate synthase (M. tuberculosis) | 1gro | Good binding scores for all products | Not specified | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.com QSAR models help in understanding which physicochemical properties (descriptors) are important for activity and can be used to predict the potency of new, unsynthesized compounds. neliti.com

QSAR studies on quinoline derivatives have successfully identified key molecular descriptors that govern their inhibitory potency. A study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives as antifungal agents found that lipophilicity (cLogP) had a significant influence on their biological activity. neliti.com In another study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis, the developed QSAR model indicated that van der Waals volume, electron density, and electronegativity were pivotal for the anti-TB activity. nih.gov These models, once validated, serve as powerful tools for the rational design of new inhibitors with improved potency. neliti.comnih.gov

A QSAR study on derivatives of this compound could systematically explore the effects of modifying substituents on the quinoline ring. By correlating descriptors such as steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and lipophilicity (e.g., cLogP) with observed inhibitory activity, a predictive model could be built to guide the synthesis of more effective enzyme inhibitors.

Table 2: Key Descriptors Identified in QSAR Studies of Quinoline Derivatives

| Compound Series | Biological Activity | Key QSAR Descriptors | QSAR Model Statistics | Reference |

| 4-methyl-2-(p-substitutedphenyl)quinolines | Antifungal | Lipophilicity (cLogP) | Statistically significant regression models | neliti.com |

| Quinolinone-based thiosemicarbazones | Anti-tuberculosis | Van der Waals volume, electron density, electronegativity | R² = 0.83, F = 47.96 | nih.gov |

| 5,8-quinolinequinone derivatives | Anti-cancer | Electrophilicity index, electronegativity, molecular hardness | Multiple linear regression analysis performed | dergipark.org.tr |

While computational studies provide valuable predictions, experimental biochemical assays are essential for confirming the inhibitory activity and elucidating the mechanism of action. These assays measure the inhibitor's potency, typically reported as the half-maximal inhibitory concentration (IC₅₀), and determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For example, the inhibitory activities of novel 2,4-disubstituted quinazoline derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were determined using the Ellman's method, yielding IC₅₀ values in the micromolar range for the most potent compounds. nih.gov In another study, 2-phenylquinoline-4-carboxylic acid derivatives were evaluated against histone deacetylase (HDAC) isoforms, which not only determined their IC₅₀ values but also revealed their selectivity for specific HDACs. nih.gov The antimycobacterial activity of quinolinone-thiosemicarbazone derivatives was evaluated in vitro against multiple strains of M. tuberculosis, demonstrating their effectiveness and potency compared to standard drugs. nih.gov

To characterize this compound or its derivatives as enzyme inhibitors, similar biochemical assays would be performed. The IC₅₀ value would be determined by measuring enzyme activity at various concentrations of the inhibitor. Further kinetic studies, such as generating Lineweaver-Burk plots, would reveal the mechanism of inhibition, providing a complete picture of how the compound interacts with its enzyme target.

Table 3: Examples of Biochemical Inhibition Data for Quinoline-Based Compounds

| Compound Series | Enzyme Target | Inhibition Metric | Most Potent Compound/Value | Inhibition Type | Reference |

| 2,4-disubstituted quinazoline derivatives | Butyrylcholinesterase (eqBuChE) | IC₅₀ | 0.52 µM (compound 6f ) | Not specified | nih.gov |

| 2-phenylquinoline-4-carboxylic acid derivatives | Histone Deacetylase 3 (HDAC3) | IC₅₀ | 0.477 µM (compound D29 ) | Not specified | nih.gov |

| Thiazolidin‐4‐one derivatives of quinoline | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀ | Micromolar range | Competitive | researchgate.net |

Emerging Trends and Future Research Directions in 2 Methyl 4 Methylthio Quinoline Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmental stewardship has spurred the development of green and sustainable methods for synthesizing quinoline (B57606) derivatives. nih.gov Traditional synthesis routes often involve harsh conditions, hazardous reagents, and significant waste generation. nih.govtandfonline.com Modern approaches seek to mitigate these issues by emphasizing atom economy, energy efficiency, and the use of benign substances. researchgate.net

Recent innovations applicable to the synthesis of 2-Methyl-4-(methylthio)quinoline and related thioethers focus on several key areas:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, while improving product yields. tandfonline.comqeios.com Microwave irradiation provides rapid and uniform heating, which can accelerate reactions and minimize the formation of byproducts.

Use of Green Solvents: Researchers are increasingly replacing conventional volatile organic compounds with environmentally friendly alternatives like water and ethanol (B145695). tandfonline.com These solvents are non-toxic, readily available, and reduce the environmental impact of the synthetic process.

Advanced Catalysis: The development of novel catalysts is central to green synthesis. This includes the use of reusable nanocatalysts, such as those based on iron oxide or nickel, which offer high efficiency and can be easily separated from the reaction mixture for reuse. nih.govacs.org Biocatalysts and metal-free protocols, such as those using iodine in DMSO or triflic anhydride, are also gaining prominence for their mild reaction conditions and high selectivity. tandfonline.comorganic-chemistry.orgrsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the starting materials into the final structure. researchgate.net This approach enhances atom economy and reduces the number of synthetic and purification steps required.

Thiol-Free Reagents: To avoid the use of foul-smelling and easily oxidized thiols, odorless and stable surrogates like xanthates are being employed for the synthesis of thioethers, offering a greener pathway to introduce the methylthio group. mdpi.com

Table 1: Comparison of Green Synthetic Methodologies for Quinoline Derivatives

| Methodology | Typical Catalysts/Conditions | Key Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 300W) | Reduced reaction times, high yields. qeios.com |

| Green Solvents | Water, Ethanol | Environmentally benign, low cost, safe. tandfonline.com |

| Nanocatalysis | Fe₃O₄@SiO₂, Nickel NPs | Reusable, high surface area, efficient. nih.gov |

| Metal-Free Synthesis | I₂/DMSO, Triflic Anhydride | Avoids toxic metal catalysts, mild conditions. organic-chemistry.orgrsc.org |

| Multicomponent Reactions | Catalyst-free or basic catalysts (e.g., DABCO) | High atom economy, operational simplicity. researchgate.net |

Advanced Computational Modeling for Rational Design and Discovery

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of quinoline-based compounds. nih.gov By simulating molecular properties and interactions, researchers can rationally design molecules with desired characteristics, saving significant time and resources compared to traditional trial-and-error experimentation. mdpi.compreprints.org

Key computational techniques applied in the study of quinoline derivatives include:

Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, determine electronic structures, and predict reactivity. researchgate.netbioline.org.br For instance, DFT can elucidate the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which helps in understanding chemical reactivity and stability. researchgate.netnih.gov It has been used to investigate the structural activities of potential drug candidates and to guide the design of novel functional materials. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. bioline.org.br By developing a reliable QSAR model, scientists can predict the efficacy of newly designed quinoline derivatives, such as their potential as corrosion inhibitors, before they are synthesized. bioline.org.br

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. nih.govresearchgate.net It is crucial for drug discovery, allowing researchers to predict the binding affinity and orientation of quinoline derivatives within a receptor's active site, thereby guiding the design of more potent therapeutic agents. nih.govmdpi.com

The integration of these computational methods provides deep insights into structure-property relationships, enabling the rational design of new this compound derivatives for specific applications, from pharmaceuticals to advanced materials. nih.govresearchgate.net

Table 2: Applications of Computational Modeling in Quinoline Research

| Computational Method | Application Area | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Materials Science, Reactivity | Electronic properties, molecular stability, reaction mechanisms. researchgate.netresearchgate.net |

| QSAR | Drug Discovery, Corrosion Inhibition | Prediction of biological activity and physical properties. bioline.org.br |

| Molecular Docking | Medicinal Chemistry | Ligand-receptor binding modes, affinity prediction. researchgate.netmdpi.com |

Exploration of Novel Reactivity and Unconventional Transformations of Methylthioquinolines

The methylthio group at the C4-position of the quinoline ring is not merely a passive substituent but an active functional handle that enables a variety of novel and unconventional chemical transformations. Research in this area focuses on leveraging the unique electronic properties and reactivity of the C-S bond to construct more complex molecular architectures.

Recent explorations into the reactivity of quinoline thioethers have revealed several promising avenues:

Directed C-H Functionalization: The sulfide (B99878) group can act as a directing group, guiding transition metal catalysts to selectively functionalize adjacent C-H bonds. acs.org This strategy allows for the precise installation of new functional groups, offering an efficient route to complex, multifunctional quinoline derivatives that would be difficult to access through other means. acs.org

Transformable Functional Group: The methylthio group itself is a versatile precursor. It can be involved in ipso-transformation reactions where it is replaced by other functional groups. acs.org Furthermore, oxidation of the sulfide to a sulfoxide (B87167) or sulfone can modulate the electronic properties of the quinoline ring and open up new reaction pathways.

Cross-Coupling and Cyclization Reactions: this compound and its isomers can participate in various coupling and cyclization reactions. For example, related 2-methylthioquinolines have been used as precursors in cyclization reactions to form fused heterocyclic systems like pyrazolo[3,4-b]quinolines. acs.org The reactivity of N-methylated quinolinium salts containing a methylthio group has been shown to be significantly different from that of other isomers, highlighting the subtle electronic effects at play. rsc.org

Functional Group Metathesis: Emerging reactions like the reversible metathesis between aryl thioethers and aryl nitriles present an unconventional strategy for transforming the methylthio group, expanding the synthetic toolkit available for modifying the quinoline scaffold. ethz.ch

These studies underscore the synthetic potential embedded within the methylthioquinoline core, paving the way for the creation of novel compounds with diverse structures and functions.

Development of Novel Functional Materials Incorporating Quinoline Thioether Scaffolds

The unique photophysical and electronic properties of the quinoline ring system make it an attractive building block for advanced functional materials. acs.org The incorporation of a thioether linkage, as seen in this compound, can further tune these properties, leading to materials with tailored performance characteristics for a range of applications.

A significant area of development is in optoelectronics. Computational studies have highlighted the potential of quinoline-based derivatives as hole transport materials (HTMs) for use in perovskite and antimony chalcogenide solar cells. researchgate.net The rational design of these materials using DFT calculations allows for the optimization of their photophysical and electrochemical attributes, aiming for high-performance solar devices. researchgate.net